molecular formula C14H13ClN2O2 B263307 N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

Cat. No. B263307
M. Wt: 276.72 g/mol
InChI Key: XIZQFFJNFFRGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide, also known as KIRA6, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is known to target the ubiquitin-specific protease 7 (USP7), which plays a crucial role in regulating cellular processes such as DNA damage response, cell cycle progression, and apoptosis.

Mechanism of Action

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide binds to the catalytic domain of USP7 and inhibits its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, including p53, which are then degraded by the proteasome. The stabilization of p53 by N-(2-chloropyridin-3-yl)-2-ethoxybenzamide leads to the activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis of cancer cells.
Biochemical and Physiological Effects
N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to have potent anti-tumor activity in vitro and in vivo. It induces cell cycle arrest and apoptosis in several types of cancer cells, including leukemia, lymphoma, breast, and prostate cancer cells. In addition, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

Advantages and Limitations for Lab Experiments

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide is a potent and specific inhibitor of USP7, making it a valuable tool for studying the role of USP7 in cellular processes and disease pathogenesis. However, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can affect its bioavailability and efficacy. In addition, N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been shown to have off-target effects on other deubiquitinating enzymes, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. One area of interest is the development of more potent and selective inhibitors of USP7 that can overcome the limitations of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to USP7 inhibition. Furthermore, the combination of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide with other targeted therapies or immunotherapies may enhance its anti-tumor activity and improve patient outcomes. Finally, the role of USP7 in other diseases, such as neurodegenerative disorders and viral infections, warrants further investigation.

Synthesis Methods

The synthesis of N-(2-chloropyridin-3-yl)-2-ethoxybenzamide involves a multi-step process that includes the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-yl chloride. This intermediate is then reacted with 2-ethoxybenzamide in the presence of a base to yield N-(2-chloropyridin-3-yl)-2-ethoxybenzamide. The final product is purified using column chromatography and characterized by spectroscopic methods such as NMR and mass spectrometry.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of USP7, which is overexpressed in several types of cancer and is known to promote tumor growth and survival. Inhibition of USP7 by N-(2-chloropyridin-3-yl)-2-ethoxybenzamide leads to the stabilization of p53, a tumor suppressor protein, and activation of the DNA damage response pathway, resulting in cell cycle arrest and apoptosis of cancer cells.

properties

Product Name

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

Molecular Formula

C14H13ClN2O2

Molecular Weight

276.72 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-ethoxybenzamide

InChI

InChI=1S/C14H13ClN2O2/c1-2-19-12-8-4-3-6-10(12)14(18)17-11-7-5-9-16-13(11)15/h3-9H,2H2,1H3,(H,17,18)

InChI Key

XIZQFFJNFFRGSP-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(N=CC=C2)Cl

Origin of Product

United States

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